Synthetic Route Functionality: Amino vs. Nitro Precursor in Tamsulosin Intermediate Synthesis
5-Amino-2-methoxybenzenesulfonamide serves as the functional amine-containing intermediate, whereas its nitro analog 2-methoxy-5-nitrobenzenesulfonamide (CAS 82020-46-0) requires an additional reduction step to generate the reactive amine . The amino derivative is directly amenable to N-alkylation and coupling reactions without prior activation [1].
| Evidence Dimension | Synthetic step economy (number of reaction steps to reach functional amine intermediate) |
|---|---|
| Target Compound Data | 0 reduction steps (amino group present natively); directly reactive for N-functionalization |
| Comparator Or Baseline | 2-Methoxy-5-nitrobenzenesulfonamide (CAS 82020-46-0): 1 reduction step required to convert nitro to amino |
| Quantified Difference | Elimination of 1 reduction step; lower reagent consumption; avoidance of nitro-reduction byproducts |
| Conditions | Synthetic route analysis based on standard benzenesulfonamide chemistry |
Why This Matters
For procurement, selecting the amino derivative eliminates a reduction step, reducing total synthesis time, reagent costs, and purification burden when constructing tamsulosin-related intermediates.
- [1] ZENTIVA KS. Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide. Patent WO2010128363A2. 2010. View Source
